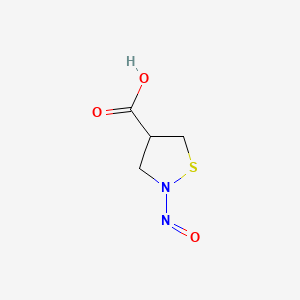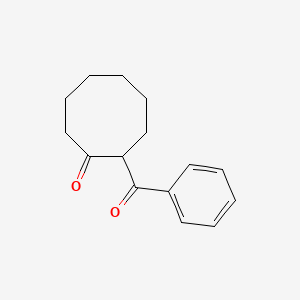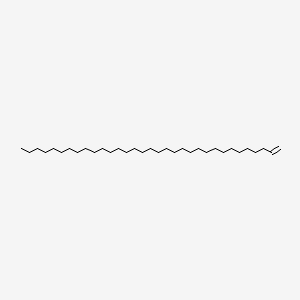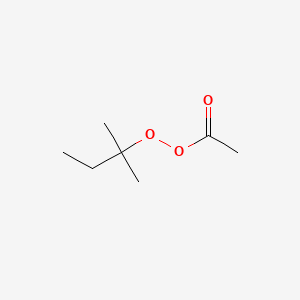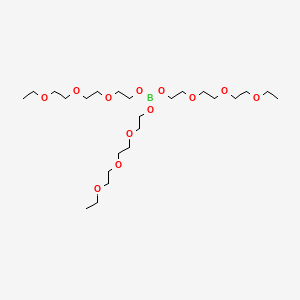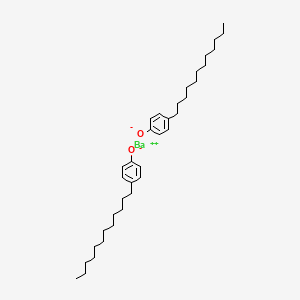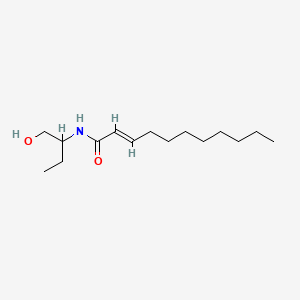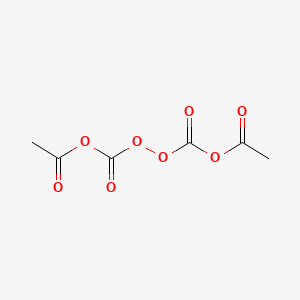
Diacetic peroxydicarbonic dianhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetic peroxydicarbonic dianhydride is a chemical compound with the molecular formula C6H6O8 It is known for its unique structure, which includes two acetyloxycarbonyl groups linked by a peroxy bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diacetic peroxydicarbonic dianhydride typically involves the reaction of acetic anhydride with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy bond. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Diacetic peroxydicarbonic dianhydride undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various organic substrates.
Reduction: Under specific conditions, it can be reduced to form simpler compounds.
Substitution: The acetyloxycarbonyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of functionalized organic compounds.
Scientific Research Applications
Chemistry
In chemistry, diacetic peroxydicarbonic dianhydride is used as an oxidizing agent in organic synthesis. Its ability to introduce peroxy bonds makes it valuable for the synthesis of complex organic molecules.
Biology
In biological research, the compound’s oxidative properties are utilized in studies involving oxidative stress and its effects on biological systems. It can also be used to modify biomolecules for various experimental purposes.
Medicine
Industry
In the industrial sector, this compound is used in the production of polymers and other materials that require specific oxidative properties. Its role as an oxidizing agent makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of diacetic peroxydicarbonic dianhydride involves the formation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can then interact with various molecular targets, leading to oxidative modifications. The pathways involved in these reactions depend on the specific context and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Di-D-fructose dianhydrides: These compounds are structurally similar but differ in their functional groups and applications.
Perylenetetracarboxylic dianhydride: Another compound with a similar anhydride structure but different chemical properties and uses.
Naphthalenetetracarboxylic dianhydride: Shares structural similarities but is used in different industrial applications.
Uniqueness
Diacetic peroxydicarbonic dianhydride is unique due to its dual acetyloxycarbonyl groups linked by a peroxy bond, which imparts distinct oxidative properties. This makes it particularly valuable in applications requiring strong oxidizing agents.
Properties
CAS No. |
71463-46-2 |
|---|---|
Molecular Formula |
C6H6O8 |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
acetyloxycarbonylperoxycarbonyl acetate |
InChI |
InChI=1S/C6H6O8/c1-3(7)11-5(9)13-14-6(10)12-4(2)8/h1-2H3 |
InChI Key |
JEAIVVDKUUARLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)OOC(=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


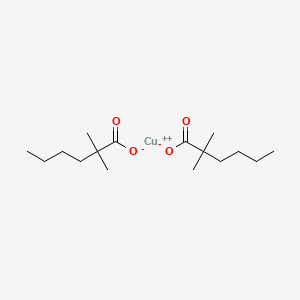

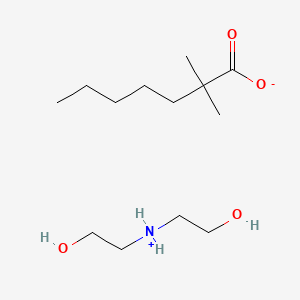

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
